reactive red 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
reactive red 5 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a triazine ring with a naphthalene-based azo dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reactive red 5 typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The naphthalene-based azo dye is synthesized through a diazotization reaction followed by coupling with a naphthalene derivative.
Final Coupling: The triazine intermediate is then coupled with the azo dye under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic conditions.
Major Products
Oxidation: Various oxidized derivatives of the azo group.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
reactive red 5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) .
- 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
Uniqueness
reactive red 5 is unique due to its combination of a triazine ring and a naphthalene-based azo dye. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
12226-04-9 |
---|---|
Molecular Formula |
C24H16Cl2N6 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C24H16Cl2N6/c25-23-28-22(29-24(26)30-23)14-27-19-8-6-18-13-21(10-7-17(18)11-19)32-31-20-9-5-15-3-1-2-4-16(15)12-20/h1-13,27H,14H2 |
InChI Key |
KJPUOJVUFLEJRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |
Key on ui other cas no. |
12226-04-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.